molecular formula C10H12N2O4 B15299523 Ethyl 3-amino-4-methyl-5-nitrobenzoate

Ethyl 3-amino-4-methyl-5-nitrobenzoate

Cat. No.: B15299523
M. Wt: 224.21 g/mol
InChI Key: CFPDDTNTDFLKEM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methyl-5-nitrobenzoate (CAS 99069-09-7) is a high-purity benzoate derivative of significant value in organic synthesis and pharmaceutical research. This compound features a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol . Its structure incorporates three distinct functional groups—an aromatic amino group, a nitro group, and an ethyl ester—along with an additional methyl substituent, making it a versatile and sophisticated multi-functional intermediate . The strategic placement of these electron-donating and electron-withdrawing groups on the aromatic ring creates a unique molecular framework that is highly sought after for the construction of complex heterocyclic systems and active pharmaceutical ingredients (APIs), particularly in the development of antimicrobial and anticancer agents . As a key building block, its primary research value lies in its role in multi-step synthetic pathways, where each functional group can be selectively manipulated. The amino group is amenable to reactions like acylation and diazotiation, the nitro group can be reduced to a valuable aniline, and the ester can be hydrolyzed or transesterified . Researchers utilize this compound to generate libraries of novel molecules for biological screening and material science applications. This product is offered exclusively For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures are advised, and the product should be stored sealed in a dry, dark place, ideally at 2-8°C .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 3-amino-4-methyl-5-nitrobenzoate

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-8(11)6(2)9(5-7)12(14)15/h4-5H,3,11H2,1-2H3

InChI Key

CFPDDTNTDFLKEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-methyl-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-methylbenzoate to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods can include the use of catalysts and controlled reaction environments to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 3-amino-4-methyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-methyl-5-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 3-amino-4-methyl-5-nitrobenzoate 3-NH₂, 4-CH₃, 5-NO₂ C₁₀H₁₂N₂O₄ 224.22 (calculated) Polar due to -NH₂/-NO₂; moderate solubility in polar aprotic solvents.
Ethyl 4-aminobenzoate () 4-NH₂ C₉H₁₁NO₂ 165.19 Higher solubility in water due to unsubstituted aromatic ring and single -NH₂.
Ethyl 4-nitrobenzoate () 4-NO₂ C₉H₉NO₄ 195.17 Strong electron-withdrawing -NO₂; low solubility in water.
Ethyl 3-bromo-5-cyano-4-nitrobenzoate () 3-Br, 4-NO₂, 5-CN C₁₀H₇BrN₂O₄ 299.08 Bromine and cyano groups enhance reactivity (e.g., nucleophilic substitution).
Methyl 4-amino-3-methoxy-5-nitrobenzoate () 4-NH₂, 3-OCH₃, 5-NO₂ C₉H₁₀N₂O₅ 226.19 Methoxy group increases electron density; methyl ester reduces lipophilicity.

Key Findings

This contrasts with Ethyl 4-nitrobenzoate (), where the isolated nitro group dominates reactivity . In Methyl 4-amino-3-methoxy-5-nitrobenzoate (), the methoxy group further enhances electron density, altering acidity compared to the methyl-substituted analogue .

This contrasts with Ethyl 4-aminobenzoate (), which lacks bulky substituents . Bromine and cyano groups in Ethyl 3-bromo-5-cyano-4-nitrobenzoate () increase molecular weight and polarizability, impacting crystallization behavior .

Spectral Signatures: NMR: The amino group in this compound would exhibit a distinct proton signal (~5–6 ppm for -NH₂ in CDCl₃), absent in non-amino analogues like Ethyl 4-nitrobenzoate . IR: Nitro groups in all derivatives show strong absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), while amino groups display N-H stretches near 3300–3500 cm⁻¹ .

Applications and Reactivity: The amino and nitro groups in this compound make it a candidate for pharmaceutical intermediates (e.g., via reduction of -NO₂ to -NH₂ or coupling reactions). Similar compounds in are used as enzyme substrates or inhibitors . Ethyl 3-bromo-5-cyano-4-nitrobenzoate () may serve as a precursor for cross-coupling reactions due to its bromine substituent .

Q & A

Basic: What synthetic strategies are recommended for Ethyl 3-amino-4-methyl-5-nitrobenzoate, considering competing functional group reactivities?

Methodological Answer:
A stepwise synthesis approach is critical to avoid interference between reactive groups. For example:

Esterification first: Protect the carboxylic acid group (if starting from a benzoic acid derivative) via ethyl ester formation under acidic conditions (e.g., H₂SO₄/EtOH) .

Nitration: Introduce the nitro group at the meta position using HNO₃/H₂SO₄, ensuring temperature control (0–5°C) to prevent over-nitration .

Amination: Reduce a pre-introduced nitro group (if using a nitro precursor) or employ nucleophilic substitution with NH₃/NaN₃ under controlled pH to install the amino group .

Key Considerations:

  • Use protecting groups (e.g., acetyl for amines) during nitration to prevent side reactions .
  • Monitor reaction progress via TLC or HPLC to detect intermediates.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals based on substituent effects:
    • The ethyl ester (-COOEt) appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.3 ppm for CH₂).
    • The aromatic region (6–8 ppm) shows splitting patterns reflecting nitro and amino group positions .
  • IR Spectroscopy: Confirm the presence of ester C=O (~1700 cm⁻¹), nitro (-NO₂, ~1520 and 1350 cm⁻¹), and amino (-NH₂, ~3400 cm⁻¹) groups .
  • X-ray Crystallography: Resolve bond lengths/angles using SHELXL for refinement .

Validation: Cross-reference spectral data with analogous compounds (e.g., methyl 4-amino-3-methoxy-5-nitrobenzoate ).

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or hydrogen-bonding networks:

Hydrogen Bond Analysis: Use graph set theory (Etter’s formalism) to map intermolecular interactions in the crystal lattice, which may stabilize unexpected conformations .

SHELX Refinement: Re-examine X-ray data with SHELXL to detect subtle structural distortions (e.g., anisotropic displacement parameters) .

DFT Calculations: Compare experimental NMR shifts with computed values (GIAO method) to identify equilibrium structures .

Example: If NMR suggests free -NH₂ but X-ray shows hydrogen-bonded amines, validate via variable-temperature NMR .

Advanced: What experimental design principles optimize the synthesis yield of this compound?

Methodological Answer:
Adopt a factorial design approach to identify critical variables:

  • Variables: Temperature, catalyst concentration, reaction time.

  • Example 2³ Design:

    FactorLow LevelHigh Level
    Temperature (°C)025
    Catalyst (mol%)510
    Time (h)1224

Analysis: Use ANOVA to determine significant effects (e.g., higher catalyst load may reduce time but increase byproducts) .

Basic: What side reactions occur during nitration of Ethyl 3-amino-4-methylbenzoate precursors, and how are they mitigated?

Methodological Answer:
Common side reactions include:

  • Over-nitration: Formation of dinitro derivatives. Mitigate by controlling HNO₃ stoichiometry and temperature .
  • Oxidation of -NH₂: Protect amines with acetyl groups before nitration .
  • Ester Hydrolysis: Avoid prolonged exposure to strong acids; use dilute H₂SO₄ .

Monitoring: Use LC-MS to detect byproducts early.

Advanced: How do steric/electronic effects of substituents influence derivatization of this compound?

Methodological Answer:

  • Steric Effects: The methyl group at C4 hinders electrophilic substitution at adjacent positions, directing reactions to C2/C6 .
  • Electronic Effects: The electron-withdrawing nitro group deactivates the ring, favoring nucleophilic attack on the amino group (e.g., acylation or Schiff base formation) .

Case Study: Compare reactivity with analogs lacking methyl/nitro groups (e.g., ethyl 4-aminobenzoate) to isolate substituent effects .

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